molecular formula C20H29N5O3 B2422182 ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate CAS No. 2097861-46-4

ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2422182
CAS No.: 2097861-46-4
M. Wt: 387.484
InChI Key: VDCDTOMOHIKGBU-UHFFFAOYSA-N
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Description

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a unique structure combining a cyclopenta[c]pyridazine ring, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring:

    Formation of the piperazine ring:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly for its interactions with various biological targets.

    Pharmacology: Researchers investigate its effects on different physiological systems and its potential as a drug candidate.

    Biochemistry: The compound is used to study enzyme interactions, receptor binding, and other biochemical processes.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring may exhibit similar pharmacological properties.

    Piperazine derivatives: These compounds are often studied for their potential as therapeutic agents and may have similar mechanisms of action.

The uniqueness of this compound lies in its combination of these three ring systems, which can result in unique biological activities and interactions with molecular targets.

Properties

IUPAC Name

ethyl 4-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-2-28-20(27)24-11-9-23(10-12-24)19(26)16-6-4-8-25(14-16)18-13-15-5-3-7-17(15)21-22-18/h13,16H,2-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDTOMOHIKGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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